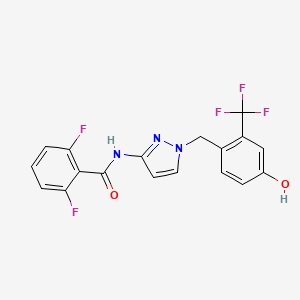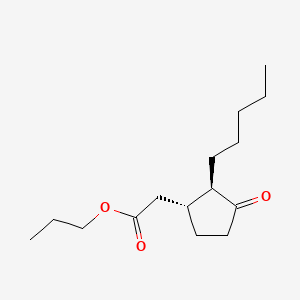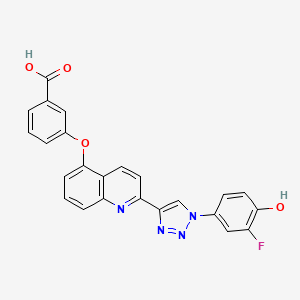![molecular formula C28H22F2N6O2 B10787403 3-[[1-(2,4-Difluorophenyl)triazol-4-yl]methyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,4-dihydroquinazolin-2-one](/img/structure/B10787403.png)
3-[[1-(2,4-Difluorophenyl)triazol-4-yl]methyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,4-dihydroquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 11h is a synthetic organic compound that has been identified as a selective inhibitor of bromodomain-containing protein 4 (BRD4). This compound has demonstrated significant anti-tumor potential in vitro, particularly against leukemia cells. The structure of compound 11h includes a 3- { [1- (2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-6- (3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-2-one backbone .
Preparation Methods
The synthesis of compound 11h involves multiple steps, starting with the preparation of the core tetrahydroquinazolinone structure. The synthetic route typically includes the following steps:
Formation of the tetrahydroquinazolinone core: This involves the reaction of appropriate aniline derivatives with isocyanates under controlled conditions.
Introduction of the triazole moiety:
Functionalization with oxazole and phenyl groups: This is achieved through various substitution reactions, ensuring the correct positioning of the functional groups on the core structure.
Industrial production methods for compound 11h would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
Compound 11h undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly on the phenyl and oxazole rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted derivatives of compound 11h, which can be further analyzed for their biological activity .
Scientific Research Applications
Compound 11h has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of bromodomain-containing proteins, particularly BRD4.
Biology: The compound is utilized in cellular assays to investigate its effects on cell proliferation and apoptosis, especially in cancer cell lines.
Medicine: Due to its anti-tumor potential, compound 11h is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia.
Mechanism of Action
The mechanism of action of compound 11h involves its selective inhibition of BRD4. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. Compound 11h acts as an acetyllysine mimic, occupying the hydrophobic acetyllysine-binding pocket in BRD4. This prevents BRD4 from binding to acetylated histones, thereby inhibiting its role in transcriptional regulation. The inhibition of BRD4 by compound 11h leads to reduced expression of genes involved in cell proliferation and survival, resulting in anti-tumor effects .
Comparison with Similar Compounds
Compound 11h is similar to other BRD4 inhibitors such as I-BET151 and (+)-JQ1. it exhibits modestly improved anti-proliferative activity against leukemia cells in vitro compared to these compounds. The uniqueness of compound 11h lies in its specific structural modifications, which enhance its binding affinity and selectivity for BRD4. Similar compounds include:
I-BET151: Another selective BRD4 inhibitor with a similar mode of action.
(+)-JQ1: A well-known BRD4 inhibitor used extensively in research for its potent anti-tumor activity.
Properties
Molecular Formula |
C28H22F2N6O2 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-[[1-(2,4-difluorophenyl)triazol-4-yl]methyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C28H22F2N6O2/c1-16-26(17(2)38-33-16)19-8-10-24-22(12-19)27(18-6-4-3-5-7-18)35(28(37)31-24)14-21-15-36(34-32-21)25-11-9-20(29)13-23(25)30/h3-13,15,27H,14H2,1-2H3,(H,31,37) |
InChI Key |
GTJYIEXTEWAMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)NC(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B10787349.png)

![(6R)-6-[(5R,7R,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10787369.png)
![4-[[5-chloro-4-[[(1R,2S)-2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787371.png)



![4-[[5-chloro-4-[[2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787415.png)
![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787416.png)
![N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B10787422.png)
![18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10787427.png)
![benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate](/img/structure/B10787432.png)

